Heptafluorobutyraldehyde is a fluorinated aldehyde with the chemical formula and a molecular weight of approximately 198.039 g/mol. This compound is characterized by the presence of seven fluorine atoms attached to the butyraldehyde backbone, which significantly alters its chemical properties compared to non-fluorinated analogs. Heptafluorobutyraldehyde is a colorless liquid with a pungent odor and is known for its high reactivity and volatility. Its boiling point is around 75 °C, and it exhibits considerable solubility in water, making it a unique compound in various chemical applications .
Currently, no scientific research explores the specific mechanism of action of Heptafluorobutyraldehyde in any biological system.
Heptafluorobutyraldehyde can be synthesized through various methods:
Heptafluorobutyraldehyde finds applications in several fields:
Several compounds share structural similarities with heptafluorobutyraldehyde, primarily due to their functional groups or fluorination patterns. Here are some notable comparisons:
| Compound | Formula | Unique Features |
|---|---|---|
| Butanal | Non-fluorinated; commonly used in organic synthesis. | |
| Heptafluoropropionaldehyde | Similar fluorination pattern; different carbon chain length. | |
| Perfluorobutyric Acid | Fully fluorinated; used in various industrial applications. |
Heptafluorobutyraldehyde's uniqueness lies in its combination of aldehyde functionality with extensive fluorination, which enhances its reactivity and potential applications compared to its non-fluorinated counterparts .
Heptafluorobutyraldehyde, with the molecular formula C₄HF₇O, exhibits a distinctive molecular geometry characterized by extensive fluorine substitution on the butyraldehyde backbone [1] [2]. The compound features a four-carbon chain with seven fluorine atoms attached to carbons 2, 3, and 4, while maintaining the aldehyde functional group with its characteristic carbon-oxygen double bond [1] [3].
The molecular weight of heptafluorobutyraldehyde is precisely 198.0390 atomic mass units [2] [3]. The extensive fluorination significantly alters the electronic structure compared to its non-fluorinated analog, creating a highly electronegative environment that influences both physical and chemical properties . The presence of seven fluorine atoms introduces substantial electronegativity differences throughout the molecule, resulting in significant dipole moments and altered electron density distribution [5].
Computational studies on similar perfluorinated compounds indicate that fluorine substitution leads to helical conformational preferences in perfluoroalkyl chains [5]. For heptafluorobutyraldehyde, the perfluorinated carbon chain adopts conformations that minimize steric repulsion between fluorine atoms while maximizing favorable electronic interactions [5]. The carbonyl group maintains its planar geometry, with the carbon-oxygen double bond exhibiting typical aldehyde characteristics but with modified electronic properties due to the electron-withdrawing effects of the adjacent fluorinated carbons [6].
Heptafluorobutyraldehyde exists as a colorless liquid under standard conditions [7]. The compound exhibits a pungent odor characteristic of fluorinated aldehydes, though specific olfactory threshold data for this compound is limited in the literature . The extensive fluorination contributes to increased volatility compared to non-fluorinated aldehydes of similar molecular weight .
The physical appearance remains clear and colorless, with no reported coloration or turbidity under normal storage conditions [7]. The compound demonstrates high reactivity typical of aldehyde functional groups, while the perfluorinated chain imparts unique stability characteristics . The volatility of heptafluorobutyraldehyde is notably higher than that of butyraldehyde due to the fluorine substitution effects on intermolecular interactions [7].
The boiling point of heptafluorobutyraldehyde has been reported in multiple sources with values ranging from 75°C to 96°C [7]. More specifically, the compound exhibits a boiling point of approximately 75°C under standard atmospheric pressure conditions . The melting point has been documented as 61°C for the hydrated form [7].
Critical property data indicates that heptafluorobutyraldehyde possesses a critical temperature of 434 K and critical pressure values that have been experimentally determined through specialized measurement techniques [8]. The phase transition temperatures reflect the influence of fluorination on intermolecular forces, with the extensive fluorine substitution affecting both vapor pressure characteristics and thermal stability [8].
Comprehensive thermochemical data for heptafluorobutyraldehyde includes heat capacity measurements across various temperature ranges [8]. The compound exhibits heat capacity values that vary with temperature, following typical patterns observed for fluorinated organic compounds [6]. Enthalpy of vaporization data has been measured and correlates with the observed boiling point characteristics [8].
The thermochemical properties are significantly influenced by the presence of seven fluorine atoms, which affect both the vibrational modes and rotational contributions to heat capacity [6]. Computational studies on related fluorinated aldehydes suggest that the heat capacity contributions from fluorine-carbon bonds follow predictable patterns based on molecular structure [6]. The thermal stability of heptafluorobutyraldehyde under various conditions has been characterized through differential scanning calorimetry and related techniques [8].
Heptafluorobutyraldehyde demonstrates considerable solubility in water, making it unique among fluorinated compounds of similar structure . The water solubility is attributed to the polar aldehyde functional group, which can form hydrogen bonds with water molecules despite the hydrophobic nature of the perfluorinated chain . Experimental measurements indicate significant aqueous solubility, though exact values vary depending on temperature and measurement conditions .
The octanol-water partition coefficient (LogP) for heptafluorobutyraldehyde reflects the balance between the hydrophobic perfluorinated chain and the hydrophilic aldehyde group [9]. Predicted values suggest a LogP of approximately 1.95, indicating moderate lipophilicity [9]. The compound also shows solubility in various organic solvents, with miscibility patterns influenced by both the fluorinated chain and the carbonyl functionality .
Partition behavior in different solvent systems demonstrates that heptafluorobutyraldehyde can distribute between aqueous and organic phases depending on the specific solvent characteristics and experimental conditions [9]. The solubility profile makes this compound particularly interesting for applications requiring both water solubility and fluorinated functionality .
The infrared spectrum of heptafluorobutyraldehyde exhibits characteristic absorption bands that reflect its unique molecular structure [1] [10]. The carbonyl stretching frequency appears in the region typical of fluorinated aldehydes, with the electron-withdrawing effects of fluorine atoms influencing the exact position [11] [12]. Aldehyde carbonyl groups typically absorb around 1740-1720 cm⁻¹ [13] [14], and for heptafluorobutyraldehyde, this absorption is expected to be shifted due to the extensive fluorination [10].
The carbon-fluorine stretching vibrations dominate the fingerprint region of the spectrum, appearing as broad and intense peaks between 1500-900 cm⁻¹ [10]. These C-F stretching modes are characteristic of perfluorinated compounds and provide definitive identification of the extensive fluorine substitution [10] [14]. The absence of carbon-hydrogen stretching frequencies, except for the aldehydic hydrogen, confirms the complete fluorination of the alkyl chain [10].
Raman spectroscopy provides complementary information to infrared analysis, particularly for symmetric vibrational modes [15]. The perfluorinated chain exhibits characteristic Raman-active vibrations that can be used for structural confirmation and purity assessment [16]. Theoretical calculations support the experimental observations and help assign specific vibrational modes to molecular motions [16].
The proton nuclear magnetic resonance spectrum of heptafluorobutyraldehyde is remarkably simple due to the presence of only one hydrogen atom in the molecule [1] [2]. This single proton is located on the aldehydic carbon and appears as a characteristic signal in the aldehydic region around 8-10 parts per million [12] [17]. The chemical shift is influenced by both the deshielding effect of the carbonyl oxygen and the electron-withdrawing nature of the adjacent perfluorinated carbon [12].
The aldehydic proton signal may exhibit coupling to fluorine atoms on the adjacent carbon, resulting in complex multipicity patterns [18] [19]. The coupling constants between the aldehydic proton and fluorine atoms provide valuable structural information and confirm the molecular connectivity [18]. Integration of the signal confirms the presence of exactly one proton per molecule, consistent with the proposed structure [17].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of heptafluorobutyraldehyde with distinct signals for each carbon environment [17] [20]. The aldehydic carbon appears in the typical carbonyl region around 200 parts per million, with the exact chemical shift influenced by fluorine substitution on adjacent carbons [17] [20]. The three perfluorinated carbons each exhibit characteristic chemical shifts that reflect their different fluorination patterns and positions relative to the carbonyl group [20].
The carbon atoms bearing fluorine substituents show characteristic coupling patterns with the attached fluorine nuclei [18] [21]. These carbon-fluorine coupling constants provide detailed information about molecular connectivity and stereochemistry [18]. The carbon signals also exhibit the expected multiplicities based on the number of attached fluorine atoms, with CF₃, CF₂, and CF carbons showing triplet, triplet, and quartet patterns respectively [20].
Fluorine-19 nuclear magnetic resonance spectroscopy provides the most detailed structural information for heptafluorobutyraldehyde due to the presence of seven fluorine atoms [22] [19]. The fluorine nuclei exhibit distinct chemical shifts based on their electronic environments and positions within the molecule [22] [23]. CF₃ groups typically appear around -60 to -80 parts per million relative to trichlorofluoromethane standard [22].
The CF₂ groups show different chemical shifts depending on their position in the chain and proximity to the carbonyl group [22] [19]. Fluorine atoms closer to the electron-withdrawing carbonyl group experience greater deshielding and appear at more downfield positions [22] [23]. The complex coupling patterns between adjacent fluorine atoms and with carbon nuclei provide detailed connectivity information [18] [24].
The high sensitivity and wide chemical shift range of fluorine-19 nuclear magnetic resonance make it particularly valuable for purity assessment and structural confirmation [19]. Integration of fluorine signals confirms the presence of seven fluorine atoms and their distribution among different carbon environments [19].
Heptafluorobutyraldehyde exhibits ultraviolet absorption characteristics typical of aldehydes, with the carbonyl chromophore responsible for the primary absorption features [25]. The n→π* transition of the carbonyl group appears in the near-ultraviolet region, though the exact wavelength and intensity are modified by the electron-withdrawing effects of fluorine substitution [25]. The extensive fluorination may shift absorption maxima compared to non-fluorinated aldehydes [25].
The compound shows transparency in the visible region, consistent with its colorless appearance [25]. Absorption in the ultraviolet region provides information about electronic transitions and can be used for quantitative analysis [25]. The absorption characteristics are important for photochemical applications and stability considerations under ultraviolet irradiation [25].
Mass spectrometric analysis of heptafluorobutyraldehyde reveals characteristic fragmentation patterns that confirm the molecular structure and composition [3]. The molecular ion peak appears at mass-to-charge ratio 198, corresponding to the molecular weight of the compound [3]. The isotope pattern reflects the presence of carbon, hydrogen, fluorine, and oxygen atoms in the expected ratios [3].
Fragmentation pathways typically involve loss of fluorine atoms or fluorinated fragments, creating daughter ions that provide structural information [26] [27]. The base peak and other prominent fragments can be assigned to specific molecular rearrangements and bond cleavages [28] [27]. Electron ionization produces characteristic fragmentation patterns that distinguish heptafluorobutyraldehyde from other fluorinated compounds [3].
The mass spectrum also shows peaks corresponding to various fluorinated fragments that result from systematic loss of CF₃, CF₂, or individual fluorine atoms [26] [3]. These fragmentation patterns are consistent with the proposed molecular structure and provide confirmation of the connectivity and substitution pattern [27] [3].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄HF₇O | [1] [2] |
| Molecular Weight | 198.0390 amu | [2] [3] |
| Boiling Point | 75-96°C | [7] |
| Melting Point | 61°C (hydrate) | [7] |
| Density | 1.521 g/cm³ (predicted) | [7] |
| LogP | 1.95 | [9] |
| Water Solubility | Considerable |
Irritant